![molecular formula C21H25FN4O2 B4725980 N-[3-(acetylamino)-4-methylphenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4725980.png)
N-[3-(acetylamino)-4-methylphenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide
Übersicht
Beschreibung
N-[3-(acetylamino)-4-methylphenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide, commonly known as Tariquidar, is a third-generation P-glycoprotein (P-gp) inhibitor that has gained significant attention in the field of cancer research. Tariquidar has shown promising results in overcoming multidrug resistance (MDR) in cancer cells, which is a major obstacle in chemotherapy.
Wirkmechanismus
Tariquidar binds to the transmembrane domains of N-[3-(acetylamino)-4-methylphenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide and inhibits its ATPase activity, which is required for drug efflux. This inhibition leads to the accumulation of chemotherapy drugs inside cancer cells, resulting in increased cytotoxicity and improved treatment outcomes.
Biochemical and Physiological Effects:
Tariquidar has been shown to enhance the cytotoxicity of several chemotherapy drugs, including doxorubicin, paclitaxel, and vincristine, in cancer cell lines. Tariquidar has also been shown to increase the survival rate of mice with drug-resistant tumors when used in combination with chemotherapy drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tariquidar is its ability to overcome MDR in cancer cells, which is a major obstacle in chemotherapy. Tariquidar also has a relatively low toxicity profile and can be used in combination with several chemotherapy drugs. However, Tariquidar has limitations in terms of its solubility and stability, which can affect its efficacy in vivo. Tariquidar is also a substrate for N-[3-(acetylamino)-4-methylphenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide and can be effluxed from cancer cells, leading to reduced intracellular concentrations.
Zukünftige Richtungen
For Tariquidar research include the development of more potent and stable analogs, the investigation of its efficacy in clinical trials, and the exploration of its potential use in other diseases, such as Alzheimer's disease. Tariquidar research can also focus on identifying biomarkers that can predict its efficacy in cancer patients and developing personalized treatment strategies.
Wissenschaftliche Forschungsanwendungen
Tariquidar has been extensively studied for its ability to overcome MDR in cancer cells. MDR is a phenomenon where cancer cells become resistant to chemotherapy drugs, leading to treatment failure and disease progression. Tariquidar inhibits the efflux of chemotherapy drugs from cancer cells by blocking the activity of N-[3-(acetylamino)-4-methylphenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide, a membrane transporter protein that pumps drugs out of cells. This inhibition results in increased intracellular drug concentrations and enhanced cytotoxicity, leading to improved treatment outcomes.
Eigenschaften
IUPAC Name |
N-(3-acetamido-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O2/c1-15-3-6-18(13-20(15)23-16(2)27)24-21(28)14-25-9-11-26(12-10-25)19-7-4-17(22)5-8-19/h3-8,13H,9-12,14H2,1-2H3,(H,23,27)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJQEFZDQSKOOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.